4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride
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Overview
Description
4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to the biphenyl structure, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride typically involves multiple steps:
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Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative. This reaction is catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a base such as triethylamine .
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Introduction of the Methylsulfonyl Group: : The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride undergoes various chemical reactions, including:
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Oxidation: : The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate .
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
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Substitution: : The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Alkyl halides, sodium hydride as base, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted amines.
Scientific Research Applications
4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfonyl group can participate in various chemical interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a carbaldehyde group instead of an amine.
4-Bromophenyl methyl sulfone: Contains a bromine atom instead of an amine group.
1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: More complex structure with additional functional groups.
Uniqueness
4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.ClH/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZTVETVOLHDJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597964 |
Source
|
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139769-14-5 |
Source
|
Record name | [1,1′-Biphenyl]-2-amine, 4′-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139769-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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